molecular formula C7H6BrF3N4 B3001522 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile CAS No. 2309431-71-6

3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile

Cat. No.: B3001522
CAS No.: 2309431-71-6
M. Wt: 283.052
InChI Key: BTEVHRUTBUQZAF-GSVOUGTGSA-N
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Description

3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H6BrF3N4 and its molecular weight is 283.052. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Synthesis Techniques : The synthesis of pyrazole derivatives, including 3-Amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile, involves the reaction of acrylonitriles with hydrazines. This method provides a convenient route to novel pyrazole-4-carbonitriles with potential biological properties (H. Mcfadden & J. Huppatz, 1991).

  • Anticancer Properties : Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, including derivatives of pyrazole-4-carbonitrile, have shown potential in anticancer activities. Their structure and biological activities suggest their potential as novel therapeutic agents (N. Metwally, F. M. Abdelrazek & S. Eldaly, 2016).

Antimicrobial Applications

  • Antimicrobial Properties : Novel pyrazole-4-carbonitrile derivatives have been synthesized and characterized for their potential as antimicrobial agents. The compounds’ structures were confirmed by spectroscopic analyses, and they have been evaluated for antimicrobial activities (Amal Al‐Azmi & H. Mahmoud, 2020).

Electronic and Spectral Properties

  • Electronic and Spectral Enhancement : A pyrazole derivative, closely related to this compound, has shown interesting electronic properties and spectral enhancement when adsorbed with fullerene. This indicates potential applications in materials science and nanotechnology (Study, 2022).

Properties

IUPAC Name

3-amino-5-bromo-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N4/c1-3(7(9,10)11)15-5(8)4(2-12)6(13)14-15/h3H,1H3,(H2,13,14)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEVHRUTBUQZAF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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